molecular formula C12H16N2O2 B174779 Ethyl 3-phenyl-1H-pyrazole-5-carboxylate CAS No. 13599-12-7

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B174779
CAS No.: 13599-12-7
M. Wt: 220.27 g/mol
InChI Key: AIJNBYVUKGOZOF-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate typically involves the condensation of hydrazines with 1,3-diketones or β-ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the ester group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, alcohols, and other functionalized derivatives. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
  • 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate
  • 3,5-Diphenyl-1H-pyrazole

Comparison: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and synthetic accessibility. The presence of the ethyl ester group distinguishes it from other pyrazole derivatives, providing unique opportunities for further functionalization and application .

Properties

CAS No.

13599-12-7

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 5-phenylpyrazolidine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3

InChI Key

AIJNBYVUKGOZOF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CC(NN1)C2=CC=CC=C2

5932-30-9

solubility

10.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate in the synthesis of 1,3,4-oxadiazole derivatives?

A: this compound serves as a crucial starting material in synthesizing 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] This synthetic route highlights the versatility of this compound as a building block for generating structurally diverse compounds with potential biological activities.

Q2: How is the structure of compounds derived from this compound confirmed?

A: Single crystal X-ray diffraction analysis has been employed to confirm the configurations of key intermediates in the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] This technique provides detailed structural information, allowing researchers to confirm the successful synthesis of the desired compounds.

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